Azelastine-13C-d3 (hydrochloride)

Description

BenchChem offers high-quality Azelastine-13C-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azelastine-13C-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25Cl2N3O |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i1+1D3; |

InChI Key |

YEJAJYAHJQIWNU-SPZGMPHYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Characterization and Application of Azelastine-13C-d3 HCl in Bioanalysis

Topic: Molecular weight of Azelastine-13C-d3 HCl stable isotope Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

In the high-stakes field of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), analytical precision is non-negotiable. Azelastine-13C-d3 Hydrochloride serves as the "gold standard" Internal Standard (IS) for the quantification of Azelastine, a potent second-generation histamine H1-receptor antagonist.

This guide provides a comprehensive technical analysis of Azelastine-13C-d3 HCl, moving beyond basic catalog data to explore its physicochemical logic, molecular weight derivation, and critical application in LC-MS/MS workflows. By utilizing a stable isotope labeled (SIL) analog that incorporates both Carbon-13 and Deuterium, researchers can effectively normalize matrix effects, ionization suppression, and extraction variability.[1]

Physicochemical Characterization

Molecular Identity and Weight

The distinction between "Formula Weight" (average molecular weight) and "Exact Mass" (monoisotopic mass) is critical in mass spectrometry. Azelastine-13C-d3 HCl is modified at the N-methyl group of the azepane ring, replacing the natural methyl carbon with Carbon-13 (

Table 1: Comparative Physicochemical Data

| Property | Native Azelastine HCl | Azelastine-13C-d3 HCl (IS) |

| CAS Number | 79307-93-0 | 2930288-75-6 |

| Molecular Formula | ||

| Average Mol.[2][3][4][5][6] Weight | 418.36 g/mol | 422.37 g/mol |

| Mass Shift ( | — | +4.01 Da |

| Label Position | — | N-methyl group ( |

| Solubility | Water, Methanol, DMSO | Methanol, DMSO |

Isotopic Mass Calculation (The "Why" Behind the Weight)

To validate the molecular weight in a high-resolution mass spectrometry (HRMS) setting, one must account for the specific isotopic masses.

-

Carbon-13 Shift:

-

Deuterium Shift (

): -

Total Mass Shift:

This +4 Da shift is strategically chosen to prevent "cross-talk" or spectral overlap with the naturally occurring M+4 isotope peak of the native drug (which is negligible in abundance), ensuring signal purity.

Structural Logic and Labeling Topology

The stability of the isotopic label is paramount. The label is placed on the methyl group attached to the nitrogen of the azepane ring. This position is chemically stable and resistant to metabolic exchange or back-exchange in protic solvents, unlike labile protons on hydroxyl or amine groups.

Figure 1: Structural topology of Azelastine-13C-d3, highlighting the stable labeling site and its propagation into MS/MS fragments.

Bioanalytical Application: Experimental Protocol

Reagent Preparation

Expert Insight: Do not treat the IS as a generic reagent. Its concentration must be tuned to the expected median concentration of the analyte in study samples to maintain linearity and avoid detector saturation.

-

Stock Solution (1.0 mg/mL):

-

Weigh 1.0 mg of Azelastine-13C-d3 HCl (corrected for salt form and purity).

-

Dissolve in 1.0 mL of Methanol (LC-MS grade).

-

Storage: -20°C in amber glass vials (prevents photodegradation).

-

-

Working Internal Standard (WIS):

-

Dilute Stock to ~50 ng/mL in 50:50 Acetonitrile:Water.

-

Usage: Add this solution consistently to every blank, standard, QC, and subject sample.

-

Sample Extraction (Protein Precipitation)

This method is favored for its speed and high recovery for Azelastine.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

Spike: Add 10 µL of WIS (50 ng/mL Azelastine-13C-d3).

-

Precipitate: Add 200 µL of Acetonitrile (cold). Vortex for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Transfer: Move supernatant to a fresh plate; dilute 1:1 with 10mM Ammonium Formate (to improve peak shape).

LC-MS/MS Method Parameters

The following transitions are recommended for a Triple Quadrupole system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Table 2: MRM Transitions

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |

| Azelastine (Native) | ESI (+) | 382.2 | 112.1 | 35 |

| Azelastine-13C-d3 (IS) | ESI (+) | 386.2 | 116.1 | 35 |

Note: The shift of +4 Da is observed in both Q1 and Q3 because the labeled methyl group is part of the specific fragment ion (N-methyl azepane moiety) monitored.

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, ensuring the integrity of the stable isotope throughout the process.

Figure 2: Bioanalytical workflow integrating Azelastine-13C-d3 HCl for error correction.

Troubleshooting & Best Practices

Isotopic Purity & Contribution

Ensure the IS has an isotopic purity of

-

Validation Step: Inject a "Zero Sample" (Matrix + IS only). The response at the analyte transition (382.2 > 112.[5]1) should be

of the LLOQ response.[7]

Deuterium Exchange

While the N-methyl deuteriums are generally stable, avoid highly acidic or basic conditions at elevated temperatures for prolonged periods during extraction, as this could theoretically induce exchange, though it is rare for this specific alkyl position.

Retention Time Shift

Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on Reverse Phase columns due to the "deuterium isotope effect" (slightly lower lipophilicity).

-

Expectation: Azelastine-13C-d3 may elute 0.01–0.05 min earlier than native Azelastine. This is normal and acceptable.

References

-

Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). PubMed Central. Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Azelastine-13C-d3 HCl | Axios Research [axios-research.com]

- 7. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Difference between Azelastine-d3 and Azelastine-13C-d3 hydrochloride

Technical Guide: Isotopic Labeling Strategies for Azelastine Bioanalysis

Executive Summary

In the development of quantitative bioanalytical assays for Azelastine (a second-generation antihistamine), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Azelastine-d3 is a standard deuterated analog, Azelastine-13C-d3 Hydrochloride represents a "gold standard" stable isotope-labeled (SIL) analog designed to overcome specific spectral limitations inherent to chlorine-containing molecules.[1]

This guide details the physicochemical differences, mass spectrometric implications, and experimental protocols for using these isotopes, with a specific focus on the "Chlorine Isotope Trap" that makes the 13C-labeled variant superior for high-sensitivity applications.[1]

Part 1: Molecular Architecture & The "Chlorine Trap"

To understand the difference, one must first analyze the isotopic envelope of the parent molecule. Azelastine (

The Isotopic Overlap Problem

-

Azelastine-d3 (Mass Shift +3 Da):

-

This analog is labeled with three deuterium atoms (usually on the N-methyl group).[1][2][3]

-

Risk: The native Azelastine molecule produces a natural M+3 isotope peak.[1] This arises from the combination of the

isotope (M+2) plus one natural -

Result: In samples with high Azelastine concentrations (ULOQ), the native M+3 signal can "crosstalk" into the IS channel (MRM transition), causing non-linearity and failing quantitation at the upper curve limits.

-

-

Azelastine-13C-d3 (Mass Shift +4 Da):

-

This analog incorporates one Carbon-13 atom and three Deuterium atoms.[1][2][3][4][5][6]

-

Benefit: The +4 Da shift moves the IS mass to 386 Da. The native Azelastine's M+4 isotope abundance is statistically negligible compared to its M+3.

-

Result: Cross-talk is virtually eliminated, allowing for a wider dynamic range and higher signal-to-noise ratio.[1]

-

Physicochemical Comparison Table

| Feature | Azelastine-d3 | Azelastine-13C-d3 HCl |

| Labeling | ||

| Mass Shift ( | +3.018 Da | +4.02 Da |

| Parent Ion (m/z) | ~385.2 | ~386.2 |

| Salt Form | Often Free Base or HCl | Hydrochloride (HCl) |

| Solubility | Moderate in aqueous (if base) | High in aqueous/acidic buffers |

| Isotopic Interference | High Risk (due to Cl + | Low Risk (Clean channel) |

| Cost | Moderate | High (Complex synthesis) |

| Primary Use Case | Routine/Low-Dynamic Range Assays | High-Sensitivity/GLP Tox Studies |

Part 2: Mass Spectrometry Dynamics & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate IS based on the specific bioanalytical challenge (e.g., presence of Chlorine).

Figure 1: Decision Matrix for Internal Standard Selection highlighting the "Chlorine Isotope Effect" that necessitates +4 Da spacing for optimal quantitation.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This workflow is designed for Azelastine-13C-d3 Hydrochloride but is compatible with the d3 analog.[1] The protocol utilizes a protein precipitation extraction (PPT) suitable for high-throughput plasma analysis.[1]

Reagent Preparation

-

Stock Solution (IS): Dissolve 1 mg Azelastine-13C-d3 HCl in 10 mL Methanol (Free base equivalent correction required: MW salt / MW base = 422.4 / 386.2 ≈ 1.09 correction factor).

-

Working IS Solution: Dilute Stock to 50 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 96-well plate.

-

Spike IS: Add 20 µL of Working IS Solution (Azelastine-13C-d3).

-

Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

-

Vortex: Mix at high speed for 5 minutes.

-

Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

MS/MS Transitions (MRM)

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Azelastine | 382.2 | 112.1 | 30 |

| Azelastine-d3 | 385.2 | 115.1 | 30 |

| Azelastine-13C-d3 | 386.2 | 116.1 | 30 |

Note: The product ion (m/z 112) typically corresponds to the methyl-azepane fragment.[1] Ensure the label is retained in this fragment. Since the label is on the N-methyl group, the product ion for the IS will shift (112

Part 4: Stability & Handling (The "Deuterium Exchange" Risk)

While 13C is permanently fixed in the carbon skeleton, Deuterium (D) can sometimes exchange with Hydrogen (H) in the solvent if placed in acidic/protic environments for extended periods, specifically if the label is on an exchangeable position (like -OH or -NH).[1]

-

Azelastine Structure: The labels are on the N-methyl group (

).[1] -

Risk Assessment: The C-D bonds on a methyl group are generally stable and do not undergo exchange under standard LC-MS conditions (pH 3-8).[1]

-

Storage: Store solid HCl salt at -20°C, desiccated. Solutions in Methanol are stable for >1 month at -20°C.[1]

Diagram: Stability & Workflow Logic

Figure 2: Workflow validating the stability of the N-methyl label during extraction and analysis.

References

- Jemal, M., et al. (2003). "The use of stable isotopes in LC-MS/MS bioanalysis: interference from naturally occurring isotopes." Journal of Chromatography B. (Discusses the general principle of Cl isotope interference).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 54360, Azelastine Hydrochloride. Retrieved from [Link][1]

-

Bioanalysis Zone. (2023). Ask the Experts: The impact of internal standard response variability. Retrieved from [Link]

Sources

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Azelastine-13C-d3 HCl | Axios Research [axios-research.com]

- 6. medchemexpress.com [medchemexpress.com]

Isotopic Purity Specifications for Azelastine-13C-d3 Reference Standards

Isotopic purity specifications for Azelastine-13C-d3 reference standards are not merely a catalog attribute; they are the mathematical ceiling of a bioanalytical method’s sensitivity.[1] In regulated LC-MS/MS bioanalysis, the "silent" contribution of an internal standard (IS) to the analyte signal can single-handedly invalidate a calibration range at the Lower Limit of Quantification (LLOQ).[1]

This guide details the technical specifications, mechanistic rationale, and validation protocols for Azelastine-13C-d3, specifically tailored for researchers operating under FDA and ICH M10 guidelines.

Content Type: Technical Guide | Version: 2.0 | Status: Validated

Executive Summary: The "Silent" Interference

In the quantification of Azelastine (an H1-receptor antagonist) in human plasma, the choice of Internal Standard (IS) dictates the robustness of the assay. While structural analogs (e.g., Clomipramine) were historically used, Stable Isotope Labeled (SIL) analogs are now the regulatory gold standard.

However, not all SILs are equal.[2] Azelastine-13C-d3 —labeled specifically at the N-methyl group—offers a unique balance of synthetic accessibility and mass spectral distinctness (+4 Da).[1][3] The critical quality attribute (CQA) for this standard is not just its chemical purity (>98%), but its Isotopic Purity , specifically the absence of the M+0 (native) isotopologue.

Key Takeaway: If your IS contains even 0.5% of unlabeled Azelastine, and you spike it at 100x the LLOQ concentration, you will artificially elevate your LLOQ baseline by 50%, causing method validation failure.

Compound Characterization & Labeling Logic

Chemical Identity[3][4][5][6]

-

Label Position: N-methyl group (1x Carbon-13, 3x Deuterium)[1][3]

-

Mass Shift: +4.02 Da relative to native Azelastine.[3]

Why 13C-d3? (The Hybrid Advantage)

Using a hybrid label (Carbon-13 + Deuterium) addresses two common failure modes in LC-MS:

-

Retention Time Shift (The Deuterium Effect): Purely deuterated standards (e.g., Azelastine-d4) often elute slightly earlier than the native analyte on C18 columns due to weaker lipophilic interactions. This separation exposes the IS to different matrix effects (ion suppression) than the analyte. Adding 13C adds mass without affecting lipophilicity, helping to anchor the retention time closer to the native.

-

Cross-Talk Avoidance: A +4 Da shift places the IS precursor ion (M+4) well outside the natural isotopic envelope of the native analyte (M+0, M+1, M+2).

Critical Quality Attributes (CQAs)

The following specifications are recommended for sourcing or certifying Azelastine-13C-d3 for regulated bioanalysis (FDA/EMA).

Isotopic Purity Specifications

| Parameter | Specification | Rationale |

| Chemical Purity | ≥ 98.0% | Ensures no degradation products interfere with chromatography.[1][3] |

| Isotopic Enrichment | ≥ 99.0% (atom % excess) | General measure of label incorporation.[3] |

| Unlabeled (M+0) Contribution | ≤ 0.1% (Critical) | Limits false signal in the analyte channel. Essential for low LLOQ assays.[3] |

| M-1 Species | ≤ 0.5% | Prevents interference if the mass window is wide.[3] |

| Label Location | N-methyl group | Ensures the label is stable ex vivo but acknowledges it is lost during in vivo metabolism (forming desmethylazelastine). |

The "M+0" Calculation

The maximum allowable percentage of unlabeled impurity (

Regulatory Limit: The contribution must be

Example Scenario:

-

Target LLOQ: 100 pg/mL

-

IS Concentration: 10,000 pg/mL (chosen to be high for stability)

-

Allowable Contribution: 20 pg/mL (20% of LLOQ)

Visualizing the Interference Mechanism

The following diagram illustrates how isotopic impurities in the IS create "Ghost Signals" in the analyte channel, leading to validation failure.

Figure 1: The "Ghost Signal" pathway.[1][3] Unlabeled impurities in the IS (red) directly mimic the analyte, creating a false baseline that limits sensitivity.

Validation Protocols

To verify the suitability of a specific lot of Azelastine-13C-d3, perform the following "Zero-Blank" interference tests before full method validation.

Protocol A: The "IS-to-Analyte" Cross-Talk Test

Objective: Determine if the IS contributes signal to the analyte channel.[11]

-

Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).[3][11]

-

Control: Prepare an "LLOQ Sample" (Matrix + Analyte at LLOQ + Internal Standard).

-

Analysis: Inject 6 replicates of the Zero Sample and 6 replicates of the LLOQ Sample.

-

Calculation:

-

Measure the peak area of Azelastine (M+0 transition) in the Zero Sample.

-

Compare it to the mean peak area of Azelastine in the LLOQ Sample.

-

-

Acceptance Criteria (FDA/ICH M10):

-

The response in the Zero Sample must be ≤ 20% of the LLOQ response.

-

Protocol B: The "Analyte-to-IS" Cross-Talk Test

Objective: Ensure high concentrations of Analyte do not interfere with the IS (less common with +4 mass shift, but mandatory).

-

Preparation: Prepare a "ULOQ Sample without IS" (Matrix + Analyte at Upper Limit of Quantification + Solvent instead of IS).

-

Analysis: Inject 3 replicates.

-

Calculation: Monitor the IS transition channel (M+4).

-

Acceptance Criteria:

-

The response in the IS channel must be ≤ 5% of the average IS response in standard calibration samples.[11]

-

Regulatory & Scientific Context

FDA & ICH M10 Alignment

The ICH M10 Guideline on Bioanalytical Method Validation (adopted by FDA and EMA) explicitly states the requirements for internal standards.[11]

-

Selectivity: "Response of interfering components... should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response."

-

IS Variability: While IS response can vary, the ratio must correct for matrix effects. High isotopic purity ensures that the IS signal is purely IS, not a mix of IS and analyte cross-talk.

Metabolic Considerations

Azelastine is metabolized to Desmethylazelastine .[3][6]

-

Critical Note: Since the 13C-d3 label is on the N-methyl group, the label is lost upon metabolism.

-

Implication: Azelastine-13C-d3 is a suitable IS for Azelastine quantification.[1][3][8][12][13] It is NOT suitable for Desmethylazelastine quantification.[3] If you need to quantify the metabolite, you must use a different IS (e.g., Desmethylazelastine-d4, labeled on the phthalazinone ring or benzyl group).

References

-

U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA) / ICH. (2022).[1][3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[3] Retrieved from [Link]

Sources

- 1. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Azelastine-13C-d3 HCl | Axios Research [axios-research.com]

- 4. Azelastine-13C,d3 | CAS | LGC Standards [lgcstandards.com]

- 5. chemignition.com [chemignition.com]

- 6. drugs.com [drugs.com]

- 7. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Azelastine Hydrochloride | C22H25Cl2N3O | CID 54360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Azelastine-13C-d3 HCl: Structure, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of Azelastine-13C-d3 hydrochloride (HCl), an isotopically labeled form of the potent H1 receptor antagonist, Azelastine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, SMILES notation, and the critical role of isotopic labeling in advancing pharmaceutical research.

Introduction to Azelastine and the Significance of Isotopic Labeling

Azelastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1] Its mechanism of action primarily involves the competitive antagonism of histamine H1 receptors, which mitigates the symptoms of allergic reactions such as sneezing, itching, and inflammation.[2][3] Azelastine also exhibits anti-inflammatory properties by inhibiting the release of various inflammatory mediators.[3][4]

In the landscape of drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[5] Isotopic labeling, the practice of replacing one or more atoms of a molecule with their isotopes, is a powerful technique to elucidate these pharmacokinetic and pharmacodynamic pathways. Stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) are non-radioactive and can be readily detected by mass spectrometry (MS), making them invaluable tools in modern analytical and metabolic studies.[6][7] Azelastine-13C-d3 HCl serves as a crucial internal standard for the highly sensitive and accurate quantification of Azelastine in biological matrices during preclinical and clinical investigations.[8][9]

Physicochemical Properties and Structural Elucidation

Azelastine-13C-d3 HCl is a white, crystalline powder with a bitter taste.[10] It is sparingly soluble in water and methanol.[10] The introduction of stable isotopes does not significantly alter the physicochemical properties of the molecule, ensuring that its behavior in biological systems closely mimics that of the unlabeled drug.[7]

Chemical Structure

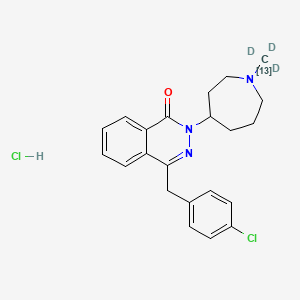

The chemical structure of Azelastine-13C-d3 HCl is characterized by a phthalazinone core linked to a 4-chlorobenzyl group and a 1-methylazepan-4-yl moiety. In this isotopically labeled variant, the methyl group attached to the azepane ring is substituted with one Carbon-13 atom and three deuterium atoms.

The formal name for this compound is 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone, monohydrochloride.[11]

Below is a two-dimensional representation of the chemical structure:

Azelastine-13C-d3 HCl Structure

Sources

- 1. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. chemignition.com [chemignition.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. metsol.com [metsol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. caymanchem.com [caymanchem.com]

Solvation Dynamics and Protocol Optimization for Azelastine-13C-d3 Hydrochloride in LC-MS/MS Workflows

Executive Summary

Azelastine is a potent, second-generation histamine H1 receptor antagonist widely utilized in the management of allergic rhinitis and asthma[1]. In pharmacokinetic (PK) and bioanalytical studies, the accurate quantification of azelastine in complex biological matrices requires a highly reliable internal standard. Azelastine-13C-d3 hydrochloride serves this exact purpose. By incorporating stable heavy isotopes (one 13C and three deuterium atoms), it co-elutes with the endogenous analyte during liquid chromatography while providing a distinct mass shift (+4 Da) for mass spectrometry, effectively neutralizing matrix effects[2].

This whitepaper provides an authoritative guide on the solvation thermodynamics, solvent selection (specifically Methanol and DMSO), and validated protocols for handling Azelastine-13C-d3 hydrochloride in high-throughput bioanalytical laboratories.

Thermodynamic Principles of Solvation

Understanding the solubility of Azelastine-13C-d3 hydrochloride requires analyzing its structural properties. The molecule is supplied as a monohydrochloride salt. The presence of the hydrochloride moiety significantly increases its polarity compared to the free base, yet the bulky hydrophobic core (chlorophenyl and azepanyl rings) dictates its strong affinity for organic solvents.

-

The Kinetic Isotope Effect (KIE) on Solubility: The substitution of

C with -

Lattice Energy Disruption: To achieve complete dissolution, the chosen solvent must possess a sufficient dielectric constant (

) and dipole moment to overcome the ionic lattice energy of the hydrochloride salt while simultaneously solvating the lipophilic rings.

Solvent Selection: DMSO vs. Methanol

For bioanalytical workflows, selecting the correct solvent for stock and working solutions is critical to ensure standard stability and analytical precision.

-

Dimethyl Sulfoxide (DMSO): DMSO is an aprotic, highly polar solvent with a high dielectric constant (

). It is exceptionally efficient at disrupting the ionic lattice of the hydrochloride salt. DMSO is the gold standard for preparing highly concentrated, long-term primary stock solutions, offering solubility limits up to ~84 mg/mL[4][5]. -

Methanol (MeOH): Methanol is a polar protic solvent (

). While it has a lower absolute solubility limit for azelastine hydrochloride compared to DMSO, it is infinitely miscible with aqueous LC-MS/MS mobile phases. Furthermore, methanol acts as an excellent protein precipitant, making it the ideal solvent for intermediate and working internal standard (IS) solutions spiked directly into biological samples[1].

Quantitative Solubility Data

The following table summarizes the solubility limits of Azelastine hydrochloride (directly applicable to the 13C-d3 variant) across key solvents used in laboratory settings[4][5][6].

| Solvent | Max Solubility (mg/mL) | Molarity (mM) | Practical Stock Conc. | Notes / Causality |

| DMSO | ~83 - 84 mg/mL | ~200 mM | 10 mg/mL | Requires fresh, anhydrous DMSO. Moisture contamination severely reduces solubility[4]. |

| Methanol | >10 mg/mL | >24 mM | 1 mg/mL | Freely soluble. Ideal for LC-MS/MS working solutions and protein precipitation[1]. |

| Ethanol | ~57 - 83 mg/mL | ~136 - 198 mM | 0.25 mg/mL | Sonication recommended at high concentrations to overcome lattice energy[5]. |

| Aqueous Buffers | ~0.25 mg/mL | ~0.6 mM | N/A | Sparingly soluble without co-solvents. Prolonged aqueous storage leads to precipitation[6]. |

Standardized Experimental Protocols

To maintain the integrity of the SIL internal standard and ensure reproducible quantification, the following self-validating protocols must be strictly adhered to.

Protocol A: Preparation of 10 mg/mL Primary Stock in DMSO

Causality: Preparing a highly concentrated primary stock minimizes the volume of DMSO introduced into the final LC-MS/MS system, preventing solvent-induced peak distortion (the "strong solvent effect") during chromatography.

-

Equilibration: Allow the sealed vial of Azelastine-13C-d3 hydrochloride solid powder to equilibrate to room temperature in a desiccator for 30 minutes. Why? This prevents ambient moisture condensation, which would degrade the anhydrous environment required for maximum solubility.

-

Weighing: Accurately weigh the desired mass using a microbalance. Note: Commercial vials often contain a 2-5% overfill; do not assume the vial contains exactly 1.0 mg unless quantitatively transferring the entire contents by washing the vial directly[1].

-

Solvation: Add the calculated volume of anhydrous, LC-MS grade DMSO to achieve a 10 mg/mL concentration.

-

Dissolution: Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2-5 minutes. Why? Acoustic cavitation rapidly overcomes the lattice energy of the salt, ensuring complete molecular dispersion[5].

-

Purging & Storage: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to prevent oxidative degradation. Aliquot into deactivated amber glass vials and store at -20°C[1][6].

Protocol B: Preparation of 100 ng/mL Working Solution in Methanol

Causality: Methanol serves a dual purpose: it dilutes the IS to physiological concentration ranges and acts as the precipitating agent for plasma/serum proteins during sample extraction.

-

Thawing: Thaw a 10 mg/mL DMSO primary stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

-

Intermediate Dilution: Pipette 10 µL of the primary stock into 990 µL of LC-MS grade Methanol to create a 100 µg/mL intermediate solution.

-

Working Dilution: Perform a subsequent serial dilution (e.g., 10 µL of intermediate into 9.99 mL of Methanol) to achieve the final 100 ng/mL working internal standard solution.

-

Application: Use this methanolic working solution directly for protein precipitation (e.g., 300 µL of working solution added to 100 µL of biological matrix).

Analytical Workflow Visualization

The logical progression from solid powder solvation to final analytical quantification is mapped below.

Workflow for Azelastine-13C-d3 internal standard preparation and LC-MS/MS integration.

Best Practices and Analytical Pitfalls

-

Moisture Contamination in DMSO: DMSO is highly hygroscopic. Moisture-contaminated DMSO will significantly reduce the solubility of the hydrophobic azelastine core and can lead to standard precipitation over time[4]. Always use fresh, anhydrous DMSO packaged under inert gas.

-

Aqueous Instability: While azelastine hydrochloride can be forced into aqueous solutions (up to 35 mg/mL with intense sonication), storing the standard in aqueous buffers for more than 24 hours is highly discouraged due to the risk of precipitation and potential degradation[5][6]. Always dissolve in DMSO first, then dilute into aqueous phases immediately prior to use.

-

Adsorption to Plastics: Highly lipophilic compounds can adsorb to the walls of polypropylene tubes at low concentrations. For long-term storage of the primary stock, use deactivated amber glass vials to guarantee concentration fidelity.

References

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. targetmol.com [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Azelastine-13C-d3 hydrochloride MSDS and safety data sheet

Advanced Safety, Handling, and Analytical Application of Stable Isotope Internal Standards[1]

Executive Summary

This technical guide provides a comprehensive analysis of Azelastine-13C-d3 Hydrochloride , a high-purity stable isotope-labeled derivative of the second-generation antihistamine Azelastine.[1] Designed for researchers and drug development professionals, this document integrates critical safety data (SDS/MSDS) with advanced application protocols.

Core Utility: This compound serves as the "Gold Standard" Internal Standard (IS) for the quantification of Azelastine in biological matrices (plasma, serum, urine) via LC-MS/MS. Its specific mass shift (+4 Da) and identical physicochemical properties to the analyte allow for the precise correction of matrix effects, extraction efficiency, and ionization suppression.

Part 1: Chemical Identity & Isotopic Architecture[1]

Azelastine-13C-d3 HCl is chemically engineered to behave identically to Azelastine during extraction and chromatography but is distinct in mass spectrometry due to its isotopic signature.[1]

| Parameter | Technical Specification |

| Chemical Name | Azelastine-13C-d3 Hydrochloride |

| Parent Compound | Azelastine (Phthalazinone derivative) |

| Isotopic Labeling | Carbon-13 (x1) and Deuterium (x3) |

| Molecular Formula | C |

| Molecular Weight | ~422.4 Da (Free Base + HCl) [Note: Shift is typically +4 Da vs Unlabeled] |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Appearance | White to off-white solid |

| Application | LC-MS/MS Internal Standard (IS) |

Mechanism of Isotopic Utility

The following diagram illustrates the logical separation between the Analyte (Azelastine) and the Internal Standard (Azelastine-13C-d3) within a Mass Spectrometer.

Figure 1: The Principle of Isotope Dilution. The IS co-elutes with the analyte, experiencing the exact same matrix suppression, yet is spectrally distinct due to the mass shift.

Part 2: Hazard Identification (MSDS Core)

Scientific Integrity Note: While the labeled compound is used in trace amounts, it is a potent pharmacologically active substance. Toxicological properties are assumed to be identical to the unlabeled parent compound, Azelastine Hydrochloride.

GHS Classification (Based on Parent Compound)

-

Signal Word: WARNING

Hazard Statements

-

H361: Suspected of damaging fertility or the unborn child.[1][5]

-

H412: Harmful to aquatic life with long-lasting effects.[1]

Precautionary Protocols

-

Respiratory: Avoid dust formation.[1][8][14][11][13] Use a NIOSH-approved N95 or P100 respirator if handling powder outside a fume hood.[1]

-

Contact: Wear nitrile gloves (minimum 0.11 mm thickness).[1]

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and call a POISON CENTER immediately.

Part 3: Handling, Storage & Stability

As an Application Scientist, I cannot overstate the importance of isotopic integrity . Improper storage does not just degrade the chemical; it can cause "isotopic scrambling" or degradation that alters the concentration, invalidating your calibration curve.

The "Chain of Stability" Protocol[1]

-

Hygroscopic Management:

-

Deuterium Exchange Risk:

-

While the 13C label is permanent, Deuterium (D) on exchangeable positions (e.g., -OH, -NH) can swap with Hydrogen in protic solvents (Water/Methanol).

-

Validation: The "d3" in Azelastine-13C-d3 is typically located on the N-methyl group or the chlorophenyl ring, which are non-exchangeable positions.[1] However, always verify the Certificate of Analysis (CoA) for the specific labeling position. Avoid storing stock solutions in highly acidic or basic aqueous media for extended periods.[1]

-

-

Storage Conditions:

-

Powder: -20°C (Long term). Protect from light.[1]

-

Solution: -80°C (in Acetonitrile or Methanol). Stable for ~6 months.

-

Part 4: Application Protocol (LC-MS/MS)[1]

This section details a self-validating workflow for using Azelastine-13C-d3 HCl as an Internal Standard.

4.1 Stock Solution Preparation Workflow

Figure 2: Preparation of the Internal Standard Working Solution (ISWS).

4.2 Sample Extraction & Quantification

Objective: Eliminate matrix effects by spiking the IS before extraction.

Step-by-Step Methodology:

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

IS Spike (Critical Step): Add 10 µL of Azelastine-13C-d3 Working Solution (e.g., 100 ng/mL).[1]

-

Why: The IS must be present during protein precipitation to account for any analyte loss during this step.[1]

-

-

Precipitation: Add 200 µL of Acetonitrile (cold). Vortex for 30 seconds.

-

Centrifugation: Spin at 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Move supernatant to an LC vial.

-

LC-MS/MS Analysis:

4.3 Self-Validation Check

To ensure the system is working, monitor the IS Peak Area across all samples.[1]

-

Pass: IS Peak Area variation is < 15% RSD across the run.[1]

-

Fail: Drastic drop in IS area indicates severe matrix suppression or pipetting error in that specific sample.

Part 5: Emergency Response & Waste Disposal[1]

| Scenario | Action Protocol |

| Spill (Solid) | Dampen with water to prevent dust.[1][12][13] Sweep into a closed container. Treat as hazardous pharmaceutical waste.[1] |

| Spill (Solution) | Absorb with inert material (vermiculite/sand).[1] Dispose of as solvent waste. |

| Fire | Use water spray, alcohol-resistant foam, or dry chemical.[1][13] Warning: Combustion may produce Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1] |

| Waste Disposal | Do not flush. Dispose of via a licensed chemical waste contractor (P501).[1][12] Incineration is the preferred method for pharmaceutical compounds.[1] |

References

-

PubChem. (n.d.).[1] Azelastine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][5] Azelastine Hydrochloride - Registration Dossier. Retrieved from [Link]

-

Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Azelastine-13C-d3 HCl | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azelastine Hydrochloride | C22H25Cl2N3O | CID 54360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medline.com [medline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pccarx.com [pccarx.com]

- 9. acs.org [acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Certificate of Analysis for Azelastine-13C-d3 Internal Standard

This guide serves as a technical reference for researchers and bioanalytical scientists utilizing Azelastine-13C-d3 as an internal standard (IS) in LC-MS/MS assays.[1] It details the interpretation of the Certificate of Analysis (CoA), the physicochemical rationale behind the isotopic labeling, and the validation protocols required to ensure data integrity in regulated environments (GLP/GCP).

Executive Summary: The Role of the CoA in Bioanalysis

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary tool for normalizing variability caused by extraction recovery, transfer losses, and matrix effects (ionization suppression/enhancement).[2] Azelastine-13C-d3 is a Stable Isotope Labeled (SIL) analog of the antihistamine Azelastine.[1][3]

The Certificate of Analysis (CoA) for this material is not merely a receipt; it is a critical quality attribute document . For an IS, the CoA must validate two distinct purities:

-

Chemical Purity: The absence of structural impurities that could alter ionization competition.[1]

-

Isotopic Purity (Enrichment): The absence of non-labeled (d0) species that would cause "cross-talk" interference in the analyte channel.[1]

Molecular Specifications & Labeling Logic

To interpret the CoA, one must understand the design of the IS.

-

Internal Standard: Azelastine-13C-d3 (C₂₁[¹³C]H₂₁D₃ClN₃O)[1]

-

Mass Shift: +4 Da (Nominal)

Why this Labeling Pattern?

The label is typically located on the N-methyl group of the azepane ring.[1]

-

Synthesis: Introduced via N-methylation using [¹³C, d3]-methyl iodide.[1] This is a robust synthetic route ensuring high yield and specific positioning.[1]

-

Mass Difference (+4 Da): Azelastine contains a Chlorine atom (³⁵Cl and ³⁷Cl).[1] The natural isotope pattern of the native drug includes a significant M+2 peak (~32% abundance due to ³⁷Cl).

-

If a +2 Da or +3 Da IS were used, the native drug's isotope envelope could interfere with the IS channel.

-

A +4 Da shift moves the IS precursor ion safely beyond the significant natural isotopes of the analyte, preventing "Reverse Cross-Talk" (Analyte interfering with IS).

-

Anatomy of the CoA: Critical Parameters

A compliant CoA for Azelastine-13C-d3 must contain the following specific data points.

A. Identity (NMR & MS)[1]

-

Requirement: The structure must be confirmed by ¹H-NMR and Mass Spectrometry.

-

What to Look For:

-

¹H-NMR: Absence of the singlet peak corresponding to the N-CH₃ group (usually ~2.9 ppm).[1] It should be "silent" or significantly altered due to Deuterium substitution.[1]

-

Mass Spec: The parent ion should be [M+H]⁺ = 386.9 (Free Base) or adjusted for the salt form. The native peak (382.[1]9) should be negligible.

-

B. Chemical Purity (HPLC)[1]

-

Specification: Typically >98%.[1]

-

Relevance: While the IS concentration is constant, impurities can compete for ionization charge in the source (ESI), potentially causing variable matrix effects if the impurity co-elutes with the analyte.[2][6]

C. Isotopic Purity (Enrichment)[1][7]

-

Criticality: This is the most important parameter .[1]

-

The Risk: If the IS contains 1% unlabelled Azelastine (d0), and you spike the IS at 100 ng/mL, you are inadvertently adding 1 ng/mL of "native" drug to every sample.

-

Impact: This artificially elevates the intercept of your calibration curve and ruins the Lower Limit of Quantitation (LLOQ).

-

D. Quantitative Data Summary Table

| Parameter | Specification | Method | User Verification Action |

| Appearance | White to off-white solid | Visual | Inspect vial upon receipt.[1] |

| Identity | Conforms to Structure | ¹H-NMR, MS | Compare MS/MS fragmentation to native.[1] |

| Chemical Purity | ≥ 98.0% | HPLC-UV | Check for late-eluting impurities. |

| Isotopic Enrichment | ≥ 99.0% (d0 < 0.5%) | HRMS / SIM | Mandatory: Run "Zero" sample (Matrix + IS). |

| Solubility | Soluble in MeOH, DMSO | Visual | Ensure complete dissolution in stock prep. |

Technical Deep Dive: The Cross-Talk Phenomenon

The following diagram illustrates the mechanistic relationship between Isotopic Purity and Bioanalytical Accuracy.

Figure 1: Mechanism of Isotopic Interference.[1] The red path highlights how low isotopic purity (presence of d0) in the IS directly contributes to the analyte signal, compromising assay sensitivity.

User Validation Protocol

Upon receiving the CoA and the material, the end-user must perform the following validation steps before using the IS in a regulated study. This ensures the CoA claims hold true in your specific LC-MS system.[1]

Step 1: Solubility & Stock Preparation[1]

-

Protocol: Dissolve Azelastine-13C-d3 in Methanol (MeOH) to create a primary stock (e.g., 1.0 mg/mL).

-

Caution: Ensure the salt form (HCl) is accounted for in the weighing.

-

Correction Factor:

[1] -

Consult the CoA for the exact Molecular Weight of the salt form batch.

-

Step 2: The "Zero" Sample Test (Interference Check)

This confirms the Isotopic Purity stated in the CoA.

-

Extract a Blank Matrix sample (plasma/serum).[1]

-

Spike the Blank with the IS at the working concentration (e.g., 50 ng/mL).

-

Do not spike any native Azelastine.[1]

-

Inject into LC-MS/MS and monitor the Analyte Channel (m/z 382 -> 112).[1]

-

Acceptance Criteria: The response in the Analyte Channel must be < 20% of the LLOQ response. If a peak appears, the IS contains excessive d0 (unlabeled) material.

Step 3: Retention Time Precision (The Deuterium Effect)[1]

-

Observation: Deuterated compounds can elute slightly earlier than protium analogs on C18 columns due to slightly weaker lipophilicity.[1]

-

Check: Inject Native Azelastine and Azelastine-13C-d3.[1]

-

Acceptance: The retention time shift should be negligible (< 0.05 min). If significant separation occurs, the IS may not effectively compensate for matrix effects occurring at the exact elution time of the analyte.

Handling & Stability

-

Storage: Powder should be stored at -20°C and protected from light and moisture.

-

Solution Stability: Stable isotope standards are generally stable in Methanol at -20°C for >12 months, but this must be experimentally verified (System Suitability).[1]

-

Hygroscopicity: The HCl salt can be hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

References

-

FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry. (2018).[1][8] Defines requirements for reference standards and internal standards in regulated bioanalysis. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005).[1] Discusses the impact of isotopic purity and cross-talk. [Link]

Sources

- 1. Azelastine-13C-d3 HCl | Axios Research [axios-research.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. waters.com [waters.com]

- 7. caymanchem.com [caymanchem.com]

- 8. FDA issues final guidance on bioanalytical method validation [gabionline.net]

Technical Evaluation: Optimizing Internal Standard Selection for Azelastine Bioanalysis

Executive Summary

In the LC-MS/MS bioanalysis of Azelastine, the selection between Azelastine-13C-d3 (methyl-labeled) and Azelastine-d4 (ring-labeled) is not merely a choice of cost, but a critical decision affecting method selectivity and metabolic interference.

While Stable Isotope Labeled (SIL) analogs containing Carbon-13 are generally preferred to eliminate retention time (RT) shifts, the specific position of the label in Azelastine-13C-d3 introduces unique risks. This guide demonstrates that Azelastine-d4 (ring-labeled) is often the scientifically superior choice for robust regulated bioanalysis due to the stability of the aromatic label and reduced risk of metabolic cross-talk with the primary metabolite, desmethylazelastine.[1]

Part 1: The Physicochemical Challenge

Azelastine is a phthalazinone derivative with a basic nitrogen (azepine ring). In Reverse Phase Chromatography (RPC), it typically elutes with a high organic composition. The core bioanalytical challenges include:

-

Matrix Effects: Co-eluting phospholipids (specifically lysophosphatidylcholines) often suppress ionization in the region where Azelastine elutes.

-

The Deuterium Isotope Effect: Deuterium (

H) is more lipophilic than Hydrogen ( -

Metabolic Interference: Azelastine undergoes extensive N-demethylation to form desmethylazelastine . The stability of the IS label during this transformation is critical.[1]

Part 2: Comparative Technical Analysis

Structural & Chromatographic Behavior[1][2][3][4][5]

| Feature | Azelastine-13C-d3 | Azelastine-d4 (Standard Commercial) |

| Label Position | N-Methyl Group (Aliphatic) | Phthalazinone Ring (Aromatic, pos 5,6,7,8) |

| Mass Shift | +4 Da ( | +4 Da (4 |

| Isotope Effect (RT) | High Risk: Aliphatic C-D bonds (methyl) cause significant lipophilicity changes, leading to earlier elution (e.g., | Low Risk: Aromatic C-D bonds are sterically constrained and chemically more similar to C-H, resulting in minimal RT shift (perfect co-elution). |

| Label Stability | Vulnerable: The N-methyl group is the site of metabolic attack (CYP3A4/2D6). | Robust: The aromatic ring is metabolically stable during N-demethylation. |

The "Desmethyl Trap" (Critical Mechanism)

The most overlooked risk in selecting Azelastine-13C-d3 is its behavior regarding the metabolite desmethylazelastine .

-

Scenario: If Azelastine-13C-d3 undergoes in-source fragmentation (ISF) or degradation in the sample, it loses the labeled N-methyl group.

-

Result: The remaining molecule is unlabeled desmethylazelastine .[1]

-

Impact: This contributes to the signal of the native metabolite.[1] If you are quantifying desmethylazelastine simultaneously (common in clinical PK), your IS is actively corrupting your metabolite data.

Conversely, Azelastine-d4 (ring-labeled) retains its label even if N-demethylated. It becomes desmethylazelastine-d4, which does not interfere with the native metabolite channel.

Decision Logic Visualization

Figure 1: Decision matrix for Internal Standard selection based on assay requirements.

Part 3: Experimental Validation Protocol

Regardless of the IS selected, the FDA Bioanalytical Method Validation (BMV) Guidance (2018) requires proof that the IS tracks the analyte.[1]

Protocol 1: Post-Column Infusion (Visualizing Matrix Effects)

Use this to determine if your IS elutes in a suppression zone.

-

Setup: Tee-in a steady infusion (10 µL/min) of neat Azelastine + IS solution into the LC effluent after the column but before the MS source.

-

Injection: Inject a blank extracted plasma sample (matrix).

-

Observation: Monitor the baseline of the infused analytes.[1]

-

Pass: The baseline is flat or has dips/peaks that do not overlap with the retention time of Azelastine or the IS.[1]

-

Fail: A suppression trough occurs exactly where the IS elutes (due to RT shift), while the Analyte elutes slightly later (outside the trough).

-

Protocol 2: Quantitative Matrix Factor (MF)

Use this to quantify the "tracking" ability.

Prepare samples at Low and High QC concentrations in 6 different lots of matrix.

-

Calculate Absolute MF:

-

Calculate IS-Normalized MF:

-

Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be < 15% . If Azelastine-13C-d3 shifts significantly, the Absolute MF of the analyte and IS will diverge, causing the IS-Normalized MF to fail.

Part 4: Regulatory & Strategic Considerations[1]

FDA/EMA Compliance

The FDA 2018 guidance explicitly states: "The internal standard should track the analyte during the analysis...[1] Stable isotope-labeled internal standards are recommended."

-

The Trap: "Stable Isotope" does not automatically mean "Perfect."[1]

-

Citation: Wang et al. demonstrated that deuterated internal standards can cause errors up to 40% if the deuterium effect moves the IS into a phospholipid suppression zone that the analyte avoids.[1]

-

Mitigation: If using Azelastine-13C-d3 , you must demonstrate that the +4 Da mass shift and the methyl-d3 label do not cause co-elution with interferences or significant RT shifting.

Cost vs. Quality[1]

-

Azelastine-13C-d3: Often synthesized via simple methylation of desmethylazelastine with

CD -

Azelastine-d4: Requires synthesis of the deuterated phthalazinone ring. Generally more expensive but technically robust.[1]

-

Verdict: For clinical trials (PK/Bioequivalence), the cost of repeated analysis due to IS failure far outweighs the cost of the standard.[1] Choose Ring-Labeled d4.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of deuterated rofecoxib in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

-

Veeprho. (n.d.). Azelastine-d4 (HCl Salt) Product Information. Retrieved from [Link] (Verifying Ring-label structure).

Sources

Methodological & Application

LC-MS/MS method development using Azelastine-13C-d3 hydrochloride

An In-Depth Technical Guide to the Development of a Robust LC-MS/MS Method for Azelastine Quantification in Biological Matrices Using Azelastine-13C-d3 Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelastine in biological matrices, typically human plasma. The method employs Azelastine-13C-d3 hydrochloride, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability in sample processing. We will delve into the causality behind experimental choices, from mass spectrometer tuning and chromatographic separation to sample preparation and validation according to stringent regulatory guidelines.

Introduction: The Rationale for a High-Fidelity Bioanalytical Method

Azelastine is a potent, second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is directly related to its concentration in systemic circulation. Therefore, the accurate measurement of azelastine in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which form the bedrock of clinical drug development and regulatory submission.[3][4]

LC-MS/MS has become the definitive technology for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[5] The core of a robust LC-MS/MS method is the use of a SIL-IS. Azelastine-13C-d3 hydrochloride is the ideal internal standard for azelastine quantification.[6][7] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. However, its mass is different due to the isotopic labeling, allowing the mass spectrometer to distinguish it from the analyte.[8] This co-behavior allows the ratio of the analyte peak area to the IS peak area to remain constant even if sample loss occurs during preparation or ion suppression/enhancement is present, leading to highly reliable and reproducible data.[7]

This guide is structured to walk researchers through the entire method development lifecycle, providing both the "how" and the critical "why" for each procedural step.

Analyte and Internal Standard: Physicochemical & Mass Spectrometric Properties

A thorough understanding of the analyte and internal standard is the starting point for all method development.

| Property | Azelastine | Azelastine-13C-d3 Hydrochloride (IS) |

| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone[1] | 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone, monohydrochloride[6] |

| Molecular Formula | C22H24ClN3O | C21[13C]H21ClD3N3O · HCl[6] |

| Monoisotopic Mass | 381.16 Da[9] | ~385.18 Da (Free Base) |

| Molecular Weight | 381.90 g/mol (Free Base)[1] | 422.4 g/mol (HCl Salt)[6] |

| CAS Number | 58581-89-8[1] | 2930288-75-6[6] |

Mass Spectrometry: Tuning for Optimal Detection

The method relies on Multiple Reaction Monitoring (MRM) for quantification, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The instrument is operated in positive electrospray ionization (ESI+) mode, as the tertiary amine in the azepine ring is readily protonated.[3][4]

Rationale for Ion Selection: The precursor ion for both azelastine and its SIL-IS is the protonated molecule, [M+H]+. For azelastine, with a monoisotopic mass of 381.16 Da, the singly charged ion appears at m/z 382.2.[3][4] The SIL-IS incorporates one 13C and three deuterium atoms, resulting in a mass shift of approximately +4 Da. Therefore, its [M+H]+ ion is observed at m/z 386.2.

During collision-induced dissociation (CID), these precursor ions fragment. A stable and abundant product ion is selected for monitoring. For azelastine, the transition of m/z 382.2 → 112.2 is well-documented and provides excellent sensitivity.[3][10] This fragment corresponds to a portion of the molecule that does not include the labeled methyl group on the internal standard. Consequently, the same product ion (m/z 112.2) can be monitored for the SIL-IS, resulting in the transition m/z 386.2 → 112.2 . This strategy simplifies tuning while ensuring the monitored fragment is structurally significant.

| Parameter | Azelastine | Azelastine-13C-d3 (IS) | Justification |

| Ionization Mode | ESI Positive | ESI Positive | The basic nitrogen atoms are readily protonated. |

| Precursor Ion (Q1) | 382.2 | 386.2 | Represents the protonated [M+H]+ molecule. |

| Product Ion (Q3) | 112.2 | 112.2 | A stable, high-intensity fragment ensuring sensitivity and selectivity.[3][4] |

| Collision Energy (CE) | ~35 eV | ~35 eV | Optimized to maximize the abundance of the product ion. Must be determined empirically but published values provide a starting point.[3] |

Liquid Chromatography: Achieving High-Resolution Separation

The primary goal of the chromatographic step is to separate azelastine from endogenous matrix components to minimize ion suppression and ensure accurate integration. A rapid and efficient separation is desirable for high-throughput analysis.

Rationale for Parameter Selection: A reverse-phase C8 or C18 column is the standard choice for a molecule with azelastine's polarity (LogP ~4.9).[9][11][12] A mobile phase consisting of acetonitrile and an aqueous buffer provides excellent peak shape and retention. Using an MS-compatible buffer like ammonium acetate or formic acid is essential.[3][13] An isocratic elution is often sufficient for a simple, rapid method, though a gradient can be used to elute more stubborn matrix interferences if needed.

| Parameter | Recommended Setting | Rationale |

| Column | C8 or C18, e.g., YMC Pack Pro C8 (50 x 2.0 mm, 3 µm)[3] | Provides optimal retention and peak shape for azelastine. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.4 | Volatile buffer compatible with MS; pH influences analyte retention and peak shape. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |

| Composition | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[3] | Provides adequate retention and a short run time. |

| Flow Rate | 0.25 mL/min[3] | Appropriate for a 2.0 mm ID column to ensure sharp peaks. |

| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity, leading to lower backpressure. |

| Injection Volume | 5-10 µL | A small volume minimizes peak distortion while providing sufficient sensitivity. |

| Total Run Time | < 2.0 minutes[3] | Enables high-throughput analysis of large sample batches. |

Sample Preparation: The Key to Clean Extracts

Biological matrices like plasma are complex, containing high concentrations of proteins, phospholipids, and salts that can interfere with LC-MS/MS analysis.[5][14] Effective sample preparation is crucial to remove these interferences, prevent column and instrument contamination, and reduce matrix effects.

Workflow Logic for Sample Preparation

Caption: General workflow for plasma sample preparation prior to LC-MS/MS analysis.

Choosing an Extraction Technique:

-

Protein Precipitation (PPT): The simplest and fastest method. Involves adding a solvent like acetonitrile to "crash out" proteins. While effective at removing proteins, it does not remove other interferences like phospholipids.[5][14]

-

Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT.[5] It involves partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. It is a well-documented method for azelastine.[3]

-

Solid-Phase Extraction (SPE): The most thorough but also most complex and expensive method. It provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[15]

For this application note, we will detail the LLE protocol, which provides an excellent balance of cleanliness, recovery, and simplicity.

Detailed Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Solutions

Causality: Accurate preparation of standards is the foundation of a quantitative assay. Using a certified reference standard for azelastine and the specified SIL-IS is mandatory. Stock solutions are prepared in an organic solvent to ensure stability and solubility.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Azelastine and Azelastine-13C-d3 HCl into separate volumetric flasks.

-

Dissolve in 50% methanol to the final volume to create 1 mg/mL stock solutions. Store at -20°C.[3]

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Azelastine primary stock solution with 50% methanol to create a series of working solutions. These will be used to spike blank plasma for the calibration curve.

-

-

Internal Standard Working Solution (e.g., 10 µg/mL):

-

Dilute the Azelastine-13C-d3 HCl primary stock solution with 50% methanol to a final concentration of 10 µg/mL.[3]

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Prepare CC standards by spiking blank, drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 10-5000 pg/mL (e.g., 10, 50, 100, 500, 1000, 5000 pg/mL).[3]

-

Independently prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High (e.g., 10, 30, 500, and 4000 pg/mL).[3]

-

Protocol 2: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: This LLE protocol uses a non-polar organic solvent mixture to efficiently extract azelastine from the aqueous plasma matrix. The subsequent evaporation and reconstitution steps concentrate the analyte and transfer it into a solvent compatible with the LC mobile phase, ensuring good chromatography.[16]

-

Sample Aliquoting: Pipette 1.0 mL of plasma (blank, CC, QC, or unknown sample) into a clean polypropylene tube.[3]

-

Internal Standard Spiking: Add 100 µL of the IS working solution (10 µg/mL) to every tube except the double blank (blank plasma with no analyte or IS).

-

Extraction:

-

Add 5.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3 v/v) to each tube.[3]

-

Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

-

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]

-

Evaporation:

-

Reconstitution:

-

Reconstitute the dried residue in 150 µL of reconstitution solvent (acetonitrile:5 mM ammonium acetate, 50:50 v/v).[3]

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

-

Final Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its reliability, reproducibility, and suitability for its intended purpose. Validation must be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19]

The Role of the Stable Isotope-Labeled Internal Standard in Validation

Caption: The SIL-IS corrects for variability in extraction and ionization, ensuring an accurate final result.

Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA)[20][21] |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at ≥4 levels, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be ≥5 times the blank response; Accuracy within ±20%; Precision (%CV) ≤20%. |

| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |

| Recovery | To measure the efficiency of the extraction process. | Not required by EMA but recommended by FDA. Should be consistent and reproducible, though not necessarily 100%.[20] |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of azelastine in human plasma using Azelastine-13C-d3 hydrochloride as an internal standard. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, and by adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable, and defensible data suitable for regulatory submissions. The rationale provided for each step empowers scientists to not only replicate this method but also to adapt and troubleshoot it for their specific laboratory and instrumentation needs, ensuring the integrity and success of their clinical and preclinical studies.

References

-

A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

-

Kim, J. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Journal of the Korean Chemical Society, 54(3), 322-328. Available at: [Link]

-

Azelastine | C22H24ClN3O | CID 2267 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Optimised plasma sample preparation and LC‐MS analysis to support large-scale proteomic analysis of clinical trial specimens. (2018). Proteomics - Clinical Applications. Available at: [Link]

-

Improving sample preparation for LC-MS/MS analysis - News-Medical. (2025, October 28). Retrieved from [Link]

-

Simultaneous Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Estimation of Azelastine Hydrochloride, Fluticasone. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Azelastine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]

-

Azelastine - Wikipedia. (n.d.). Retrieved from [Link]

-

A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018, December 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Stability-indicating-spectrophotometric-and-chromatographic-methods-for-the-determination-of-azelastine-hydrochloride-in.pdf - TSI Journals. (n.d.). Retrieved from [Link]

-

Separation of Azelastine on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Woźniak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Retrieved from [Link]

-

Park, J. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(2), 84-91. Available at: [Link]

-

Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - ResearchGate. (2010, June 15). Retrieved from [Link]

-

Azelastine Hydrochloride: Structure, Properties, Uses, and Safety - Chemignition Laboratory. (2025, January 10). Retrieved from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

-

Azelastine Hydrochloride | C22H25Cl2N3O | CID 54360 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies - ResearchGate. (2024, January 14). Retrieved from [Link]

-

FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Fragmentation pattern of the degradation products of azelastine (I, III, IV, and V). - ResearchGate. (n.d.). Retrieved from [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Medicines Agency. Retrieved from [Link]

-

Azelastine-13C-d3 HCl - Axios Research. (n.d.). Retrieved from [Link]

-

Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

Sources

- 1. Azelastine - Wikipedia [en.wikipedia.org]

- 2. chemignition.com [chemignition.com]

- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcpjournal.org [jcpjournal.org]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. jddtonline.info [jddtonline.info]

- 13. Separation of Azelastine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. news-medical.net [news-medical.net]

- 15. opentrons.com [opentrons.com]

- 16. organomation.com [organomation.com]

- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ema.europa.eu [ema.europa.eu]

- 20. pharmacompass.com [pharmacompass.com]

- 21. bioanalysisforum.jp [bioanalysisforum.jp]

Application Note: High-Selectivity Extraction of Azelastine from Human Plasma using Mixed-Mode Cation Exchange and LC-MS/MS

Topic: Solid Phase Extraction (SPE) Methods for Azelastine using

Abstract

This protocol details a robust, validated methodology for the extraction and quantification of Azelastine in human plasma.[2][3][4] Unlike generic "dilute-and-shoot" or standard HLB approaches, this guide prioritizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This choice is mechanistically driven by Azelastine’s high basicity (pKa ~9.5) and lipophilicity (LogP ~4.9), allowing for orthogonal wash steps that eliminate >95% of plasma phospholipids. The method utilizes a stable isotope-labeled internal standard, Azelastine-

Physicochemical Profile & Extraction Strategy[1][3][6][7][8]

To design a self-validating protocol, one must understand the analyte's behavior at the molecular level. Azelastine is a basic drug containing a phthalazinone core and an azepane ring.[5]

| Property | Value | Implication for SPE Strategy |

| pKa | ~9.5 (Basic) | At pH < 7, the tertiary amine is protonated ( |

| LogP | ~4.9 (Lipophilic) | High hydrophobicity suggests strong retention on C18/Polymeric backbones, requiring high % organic elution solvents. |

| Matrix | Plasma | Contains phospholipids (phosphatidylcholines) that cause significant ion suppression in MS/MS if not removed. |

The "Why" Behind Mixed-Mode (MCX)

While Hydrophilic-Lipophilic Balance (HLB) cartridges are common, they rely solely on reversed-phase retention.[1] For Azelastine, Mixed-Mode Strong Cation Exchange (MCX) is superior because it utilizes a dual-retention mechanism:

-

Hydrophobic Interaction: The polymeric backbone binds the non-polar rings.[5]

-

Ionic Interaction: The sulfonic acid groups on the sorbent bind the protonated amine of Azelastine.[5]

Critical Advantage: This dual binding allows for a 100% Methanol wash step .[5] Since Azelastine is locked ionically, methanol washes away neutral interferences and hydrophobic phospholipids without eluting the analyte. The analyte is only released when the pH is flipped to basic, neutralizing the amine.

Materials and Reagents

Internal Standard Selection

Compound: Azelastine-

-

Note: Ensure the